1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

CNS drug discovery blood-brain barrier permeability physicochemical profiling

1-(4-Ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (CAS 847390-11-8) is a synthetic 1,3-disubstituted thiourea that appends a 4-ethoxyphenyl group to a tryptamine-derived indole core via a thiourea bridge. This compound belongs to a broader class of indole-derived thioureas that have demonstrated affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and D2 receptors in preclinical pharmacological studies, establishing the scaffold's relevance for CNS-targeted research.

Molecular Formula C21H25N3O2S
Molecular Weight 383.51
CAS No. 847390-11-8
Cat. No. B2731512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
CAS847390-11-8
Molecular FormulaC21H25N3O2S
Molecular Weight383.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=S)NCCC2=C(NC3=C2C=C(C=C3)OC)C
InChIInChI=1S/C21H25N3O2S/c1-4-26-16-7-5-15(6-8-16)24-21(27)22-12-11-18-14(2)23-20-10-9-17(25-3)13-19(18)20/h5-10,13,23H,4,11-12H2,1-3H3,(H2,22,24,27)
InChIKeyRQFFKARCLKUEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (CAS 847390-11-8): Core Indole-Thiourea Scaffold and Procurement Baseline


1-(4-Ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (CAS 847390-11-8) is a synthetic 1,3-disubstituted thiourea that appends a 4-ethoxyphenyl group to a tryptamine-derived indole core via a thiourea bridge . This compound belongs to a broader class of indole-derived thioureas that have demonstrated affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and D2 receptors in preclinical pharmacological studies, establishing the scaffold's relevance for CNS-targeted research [1]. The presence of the 5-methoxy-2-methyl substitution on the indole ring and the 4-ethoxy substituent on the N-phenyl ring creates a distinctive electronic and steric environment that differentiates this compound from closely related analogs in procurement decisions.

Why Generic Substitution Fails for 1-(4-Ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea: Substituent-Dependent Divergence in Indole-Thiourea Pharmacology


Within the 1,3-disubstituted indole-ethylthiourea chemotype, even minor aryl substituent modifications produce large shifts in receptor binding profiles, functional activity, and selectivity. Literature precedent demonstrates that phenyl ring substitutions (e.g., 4-Br, 3,4-diCl, 4-OCH3, 2,5-diOCH3) on this scaffold can invert selectivity between 5-HT2A and 5-HT2C receptors or switch a compound from agonist to antagonist behavior [1]. Consequently, a procurement decision based solely on the shared indole-thiourea core—without verifying the specific 4-ethoxyphenyl substitution—risks selecting a compound with a fundamentally different pharmacological signature, invalidating experimental continuity. The quantitative evidence below establishes where 4-ethoxy substitution creates measurable differentiation.

Quantitative Differentiation Evidence for 847390-11-8 Against Closest Indole-Thiourea Analogs


4-Ethoxy vs. 4-Methoxy Substitution: Calculated Lipophilicity and Predicted CNS Penetration

The 4-ethoxyphenyl substituent on the target compound (CAS 847390-11-8) increases calculated logP by approximately 0.5 log units relative to the 4-methoxy analog (CAS not available but structure-confirmed: 1-(4-methoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea), based on in silico prediction using the XLogP3 algorithm [1]. This lipophilicity increment is expected to enhance passive blood-brain barrier permeability according to the Wager CNS MPO scoring paradigm, shifting the compound into a more favorable CNS drug-like space [2]. The 4-methoxy analog, with lower logP, falls closer to the boundary of acceptable CNS penetration.

CNS drug discovery blood-brain barrier permeability physicochemical profiling

4-Ethoxy vs. 4-Bromo Substitution: Differential Hydrogen-Bonding Capacity and Predicted 5-HT2A Receptor Interaction

The 4-ethoxy substituent introduces an ether oxygen capable of acting as a hydrogen-bond acceptor, whereas the 4-bromo analog (CAS not available; 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea) presents only a hydrophobic halogen atom at this position . Docking studies on structurally related 1,3-disubstituted thioureas at the 5-HT2A receptor demonstrate that a hydroxyl or ether oxygen at this para position can form an additional hydrogen bond with Ser159 or Thr160 in the receptor binding pocket, contributing 1-3 kcal/mol to binding free energy [1]. This supplementary interaction is absent for the 4-bromo analog, which relies solely on hydrophobic packing and halogen-π contacts.

serotonin receptor 5-HT2A antagonist docking studies

4-Ethoxy vs. 3,4-Dichloro Substitution: TPSA Divergence and Predicted Solubility-Limited Assay Performance

The topological polar surface area (TPSA) of the target compound (CAS 847390-11-8) is calculated as approximately 62 Ų, versus approximately 40 Ų for the 3,4-dichlorophenyl analog (CAS not available; 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea) . The higher TPSA of the 4-ethoxy derivative reflects the ethoxy oxygen contribution, which increases aqueous solubility. The 3,4-dichloro analog, with higher logP (~5.0) and lower TPSA, is predicted to have poor aqueous solubility (<10 µM at pH 7.4) that may limit its utility in biochemical and cell-based assays requiring DMSO-free conditions [1].

physicochemical profiling aqueous solubility in vitro assay compatibility

4-Ethoxy vs. 2,5-Dimethoxy Substitution: Steric and Electronic Modulation of the Thiourea NH Acidity and Hydrogen-Bond Donor Strength

The para-ethoxy substituent exerts a moderate electron-donating (+M) effect via the ether oxygen, which increases electron density on the thiourea NH groups, reducing their acidity relative to substituted analogs with electron-withdrawing groups. The 2,5-dimethoxyphenyl analog (CAS 847390-10-7) introduces two methoxy groups that create a more complex steric environment and potentially intramolecular hydrogen bonding with the thiourea NH, altering the geometry and hydrogen-bond donor strength [1]. This difference is critical for applications where thiourea NH acidity governs anion binding affinity or organocatalytic activity. In anion recognition studies on indole-urea/thiourea receptors, the para substitution pattern on the phenyl ring has been shown to modulate carboxylate binding constants by up to one order of magnitude [2].

thiourea NH acidity anion recognition organocatalysis

Class-Level 5-HT1A Receptor Affinity and Selectivity Profile of Indole-Derived Thioureas

Indole-derived thioureas bearing aryl substituents on the thiourea nitrogen have been shown to exhibit high affinity for the 5-HT1A receptor with significant selectivity over 5-HT2 and D2 receptor subtypes [1]. In a study by Szulczyk et al. (2020), arylthioureas 1 and 4 demonstrated the highest activity at 5-HT1A, with selectivity ratios exceeding 10-fold over 5-HT2 subtypes and >50-fold over D2 receptors [1]. While the target compound CAS 847390-11-8 was not directly tested in this study, its structural homology to these active arylthioureas—specifically the 4-ethoxyphenyl motif—positions it within the high-selectivity cluster of this chemotype. The 4-ethoxy group is expected to maintain this selectivity profile, distinguishing the compound from analogs with electron-withdrawing substituents that may lose 5-HT1A selectivity.

5-HT1A receptor serotonin receptor GPCR binding

Optimal Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (847390-11-8)


CNS-Relevant Screening Libraries Requiring Predicted Brain-Penetrant Indole-Thiourea Tools

Based on its calculated XLogP3 of ~4.2 and TPSA of ~62 Ų—positioning it favorably within CNS MPO space [1]—this compound is best deployed in blood-brain barrier penetrant screening decks. Its 0.5 log unit lipophilicity advantage over the 4-methoxy analog, combined with a solubility profile superior to the 3,4-dichloro analog, makes it a balanced CNS lead-like entity for phenotypic or target-based screens in neuropharmacology [1][2].

Serotonergic GPCR Selectivity Profiling: 5-HT1A vs. 5-HT2A/2C Differentiation

Class-level SAR indicates that 4-alkoxyphenyl-substituted indole-ethylthioureas maintain selectivity for 5-HT1A over 5-HT2 and D2 receptors, unlike electron-deficient aryl analogs [3]. This compound is suited as a reference tool in radioligand displacement assays aimed at parsing serotonergic receptor subtype engagement, particularly in neuronal cell lines or brain tissue homogenates where 5-HT1A-selective binding is prioritized [3].

Anion Recognition and Thiourea-Mediated Organocatalysis with Tunable NH Acidity

The 4-ethoxy group provides a distinct hydrogen-bond donor-acceptor profile compared to 2,5-dimethoxy or 4-bromo analogs, offering a tunable NH acidity (predicted pKa ~21-22) and sterically unhindered thiourea NH groups [4]. This compound may serve as a starting scaffold for developing anion sensors or bifunctional organocatalysts, where subtle modulation of thiourea NH acidity by the para-ethoxy group influences carboxylate or phosphate binding selectivity [4].

Physicochemical Benchmarking of Indole-Thiourea Compound Series

As a compound with intermediate lipophilicity (XLogP3 ~4.2), moderate TPSA (~62 Ų), and a single H-bond acceptor at the para position, this derivative serves as a balanced reference point for SAR expansion studies [1][2]. Procurement of this compound enables systematic comparison with more lipophilic (4-Br, 3,4-diCl) or more polar (2,5-diOCH3) analogs, facilitating multiparameter optimization of solubility, permeability, and target engagement across the indole-thiourea series [1][2].

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